![molecular formula C17H17F3N4O B2684128 2,2,2-Trifluoro-1-(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone CAS No. 1021070-05-2](/img/structure/B2684128.png)
2,2,2-Trifluoro-1-(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone
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Description
2,2,2-Trifluoro-1-(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone, also known as TFP, is a chemical compound that has potential applications in scientific research. It is a fluorinated derivative of the piperazine class of compounds that have been shown to have a wide range of biological activities. TFP has been synthesized using several methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Scientific Research Applications
Photocatalysis
- Specific Use : It has been reported by the Nicewicz laboratory for catalyzing the conversion of O-aryl carbamothioates to S-aryl carbamothioates at ambient temperatures. This represents an improvement over traditional methods that required elevated reaction temperatures, such as the Newman-Kwart rearrangement or palladium catalysis .
Antiparasitic Activity
- Specific Use : Compound 13 (a derivative of 2,2,2-trifluoro-1-(p-tolyl)ethanone) exhibited potent in vitro antipromastigote activity. Molecular simulation studies revealed favorable binding patterns in the active site of LmPTR1, characterized by lower binding free energy .
properties
IUPAC Name |
2,2,2-trifluoro-1-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O/c1-12-2-4-13(5-3-12)14-6-7-15(22-21-14)23-8-10-24(11-9-23)16(25)17(18,19)20/h2-7H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUATPPWAMOXMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone |
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